molecular formula C16H14BrN3O3S2 B4894224 N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B4894224
M. Wt: 440.3 g/mol
InChI Key: WXTJSZBSYJULPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide involves the inhibition of various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell growth and survival. Additionally, it has been found to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation is the lack of studies on its long-term safety and efficacy.

Future Directions

There are several future directions for the research on N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and identify potential targets for drug development. Finally, more studies are needed to evaluate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis of N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide involves the reaction of 2-aminobenzothiazole with 4-bromobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with N-methylglycine to obtain the final product.

Scientific Research Applications

N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-bromophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S2/c1-20(25(22,23)12-8-6-11(17)7-9-12)10-15(21)19-16-18-13-4-2-3-5-14(13)24-16/h2-9H,10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTJSZBSYJULPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=CC=CC=C2S1)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

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